4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile
Description
Properties
IUPAC Name |
4-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]oxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-18-8-14-23(15-9-18)32(29,30)25-19(2)16-24(21-6-4-3-5-7-21)28-26(25)31-22-12-10-20(17-27)11-13-22/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEWYNCWUSGJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)OC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription. The compound interacts directly with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin.
Mode of Action
The compound targets β-catenin via direct affinity interaction. This interaction leads to the ubiquitination and proteasomal degradation of β-catenin. The degradation of β-catenin disrupts its role in cell-cell adhesion and gene transcription, leading to changes in cellular function.
Biological Activity
The compound 4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile , often referred to by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a pyridine ring, a sulfonamide group, and a benzenecarbonitrile moiety, which contribute to its biological activity. The presence of the sulfonyl group is particularly significant in enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide groups have shown potent antibacterial activity against various strains including MRSA, E. coli, and K. pneumoniae.
| Compound | Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| 7g | Antibacterial | 1.5 - 3.0 | MRSA, E. coli |
| 7a-k | Antibacterial | 2.0 - 5.0 | K. pneumoniae, P. aeruginosa |
Case Study : A study demonstrated that a related compound exhibited an MIC of 1.5 µg/mL against MRSA, highlighting the efficacy of sulfonamide derivatives in treating resistant bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory potential of This compound has also been explored. Compounds with similar structures have been assessed for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.
| Compound | COX Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| 7g | 0.10 | 132 |
| 7a-k | 0.15 | 31.29 |
Research Findings : The synthesized compounds showed selectivity towards COX-2 over COX-1, indicating their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs like indomethacin .
Anticancer Activity
The anticancer properties of This compound have been investigated through structure-activity relationship (SAR) studies. Compounds with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | <10 |
| Compound B | Jurkat (leukemia) | <15 |
Findings : A notable study indicated that a derivative of this compound exhibited equipotent activity against both A431 and Jurkat cell lines, suggesting its potential as a dual-action anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone (CAS 338398-00-8)
- Molecular Formula: C₁₉H₁₇NO₃S
- Molar Mass : 339.41 g/mol
- Key Differences: Lacks the benzenecarbonitrile substituent; instead, it has a ketone group at position 2.
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 478042-93-2)
- Molecular Formula : C₂₀H₁₅ClN₂OS
- Molar Mass : 366.86 g/mol
- Key Differences : Features a chlorophenyl group and a methylsulfanyl (S-CH₃) substituent. The sulfanyl group is less polar than the target’s sulfonyl group, likely reducing solubility in polar solvents. The presence of a chlorine atom may enhance lipophilicity .
Functional Group Analogues
4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS N/A)
- Molecular Formula : C₁₈H₁₃N₃O
- Molar Mass : 287.32 g/mol
- Key Differences: A pyrimidinecarbonitrile with a hydroxyl group instead of a sulfonyl substituent.
4-(4-Chlorophenyl)-6-(4-bromophenyl)-2-methoxypyridine-3-carbonitrile
- Molecular Formula : C₁₉H₁₂BrClN₂O
- Molar Mass : 399.67 g/mol
- Key Differences : Contains halogen substituents (Cl, Br) and a methoxy group. Halogens increase molecular weight and may enhance halogen bonding, while the methoxy group offers steric bulk absent in the target compound .
Physicochemical Properties Comparison
Key Research Findings
- Electron-Withdrawing Effects: The benzenecarbonitrile group in the target compound likely enhances electrophilicity at the pyridine ring, facilitating reactions absent in non-nitrile analogs .
- Solubility Limitations : Despite the sulfonyl group’s polarity, the compound’s overall hydrophobicity (due to phenyl and methyl groups) may limit aqueous solubility, a challenge shared with analogs like CAS 478042-93-2 .
- Stability Advantage : The sulfonyl group’s resistance to oxidation compared to sulfanyl or thioether groups (e.g., ) suggests improved long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
